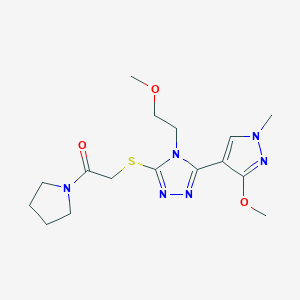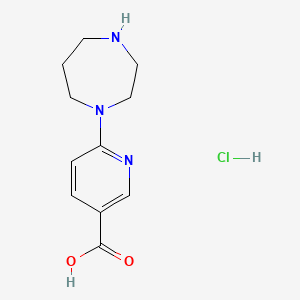![molecular formula C10H14F2N4O B2894982 [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone CAS No. 2101198-26-7](/img/structure/B2894982.png)
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFP-10825 has been shown to have promising pharmacological properties, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent. It has also been shown to modulate the activity of certain neurotransmitters in the brain, making it a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent. It has also been shown to modulate the activity of certain neurotransmitters in the brain, making it a potential therapeutic agent for neurological disorders. This compound has also been shown to have an effect on the immune system, making it a potential immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell-based assays. It is also stable and has a long half-life, making it suitable for use in in vivo studies. However, this compound also has some limitations. It is not water-soluble, making it difficult to administer in certain experimental settings. It also has limited bioavailability, making it difficult to achieve therapeutic concentrations in the body.
Zukünftige Richtungen
There are several future directions for research on [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone. One potential direction is to further investigate its potential as an anti-cancer agent. Another potential direction is to investigate its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have improved pharmacological properties and therapeutic potential.
Synthesemethoden
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone can be synthesized using a multi-step process that involves the reaction of pyrazole and pyrrolidine with difluoroethyl ketone. The resulting compound is then treated with various reagents to yield the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has shown potential in a variety of scientific research applications, including drug discovery and development, neuroscience, and cancer research. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved pharmacological properties. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential therapeutic agent for neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-16-5-7(13)9(14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDIESALAWCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)


![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2894909.png)
![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2894917.png)

![4-[(2-chlorophenyl)methoxy]-N-(1-cyanocyclobutyl)-3-methoxybenzamide](/img/structure/B2894920.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2894922.png)